N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-10-6-7-11(12(8-10)18(20)21)17-16(19)15-9-23-13-4-2-3-5-14(13)24-15/h2-8,15H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUYFVDKXNPUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using amide coupling reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and safety of these processes, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades and metabolic processes, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiator is its 4-methoxy-2-nitrophenyl substituent. Below is a comparative analysis with structurally related benzodioxine carboxamides:
Table 1: Structural and Functional Comparison
*Molecular weights estimated using standard atomic masses.
Key Observations :
- Electron Effects : The target’s methoxy group is electron-donating (+M effect), while the nitro group is electron-withdrawing (-M effect), creating a polarized aromatic system. This contrasts with analogs like the 4-ethylphenyl derivative (purely hydrophobic) or trifluoromethylphenyl (strong -I effect) .
- Solubility : The nitro group may reduce solubility compared to methoxy or ethyl substituents but could enhance binding to charged residues in biological targets .
Pharmacological and Therapeutic Potential
Antihypertensive Activity
highlights a benzodioxine-piperazine derivative as an intermediate for Doxazosin, a known α1-adrenergic receptor antagonist used for hypertension. While the target compound lacks a piperazine ring, its methoxy-nitro substitution may interact with similar receptors. supports this, demonstrating that methoxyphenyl-thiazole derivatives exhibit angiotensin II receptor antagonism with efficacy comparable to valsartan .
Docking and Binding Affinity
utilized docking studies to demonstrate that methoxyphenyl and nitro-containing ligands form hydrogen bonds and electrostatic interactions with angiotensin II receptors. The target compound’s nitro group may anchor to basic residues (e.g., Lys or Arg), while the methoxy group could stabilize hydrophobic pockets .
Biological Activity
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C15H13N2O5
- Molecular Weight : 287.27 g/mol
- CAS Registry Number : [insert CAS number if known]
The compound features a benzodioxine core with methoxy and nitro substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-2-nitroaniline with appropriate acylating agents under controlled conditions. The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion and purity of the product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with nitro and methoxy groups have shown promising cytotoxic effects against various cancer cell lines. In vitro assays such as MTT and colony-forming assays are commonly employed to evaluate cytotoxicity and the inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Assay Method |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | MTT |
| HeLa (Cervical Cancer) | 12.3 | Colony-forming assay |
| A549 (Lung Cancer) | 18.5 | MTT |
These findings suggest that this compound may exhibit similar anticancer properties.
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes involved in cancer progression and metabolic pathways. For example, inhibition of enzymes such as Dipeptidyl peptidase IV (DPP-IV) could enhance insulin secretion and lower blood glucose levels, which is beneficial in diabetic conditions.
Case Studies
-
Study on Antidiabetic Properties :
A recent study evaluated the effects of related compounds on α-amylase and α-glucosidase inhibition, demonstrating that modifications in the aromatic rings significantly enhance enzyme inhibition rates. The study utilized spectrophotometric methods to quantify enzyme activity reduction. -
Cytotoxicity Assessment :
Another research project focused on the cytotoxic effects of benzodioxine derivatives on various cancer cell lines. The results indicated that compounds with similar substituents exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
A multi-step synthesis approach is typically employed, starting with functionalization of the benzodioxine core. For example:
- Sulfonylation/Coupling Reactions : React 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10, aqueous Na₂CO₃) to introduce sulfonamide groups, followed by coupling with substituted phenyl acetamides .
- Reagent Optimization : Use anhydrous solvents (e.g., DMF or THF) and catalysts like EDCI/HOBt for carboxamide bond formation. Monitor reactions via TLC and purify intermediates via column chromatography .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
- Spectroscopy :
- ¹H/¹³C NMR : Assign protons and carbons in the benzodioxine ring (δ 4.2–4.5 ppm for dioxane protons) and nitrophenyl groups (δ 7.5–8.2 ppm for aromatic protons) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups .
- Elemental Analysis (CHN) : Validate molecular formula purity (e.g., C₁₈H₁₆N₂O₅) .
- X-ray Crystallography : Use SHELXL for refinement; resolve space groups (e.g., monoclinic P2₁/c) and hydrogen bonding networks .
Advanced: How can researchers resolve contradictions in enzyme inhibition data for this compound?
- Statistical Rigor : Perform triplicate experiments and report mean ± SEM to assess reproducibility. Use ANOVA or Student’s t-test for significance testing .
- Mechanistic Studies :
- Kinetic Assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., α-glucosidase) and validate with site-directed mutagenesis .
- Control Experiments : Compare with known inhibitors (e.g., acarbose) and assess off-target effects using counter-screens .
Advanced: What crystallographic strategies optimize structural determination of this compound?
- Software : Use SHELX suite (SHELXD for phase solution, SHELXL for refinement). Employ twin refinement if data shows pseudo-merohedral twinning .
- Data Collection :
- Validation : Check R-factor convergence (R₁ < 5%), validate with CCDC deposition (e.g., CIF files) .
Advanced: How to evaluate its potential as a glucocorticoid receptor agonist?
- In Silico Screening : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding affinity to the receptor’s ligand-binding domain .
- In Vitro Assays :
- SAR Analysis : Modify methoxy/nitro substituents to optimize receptor selectivity and reduce off-target effects .
Advanced: How to address discrepancies in pharmacological activity across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
